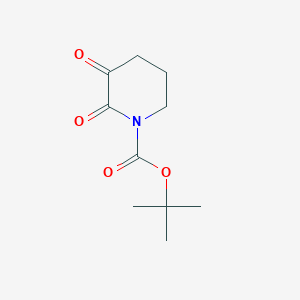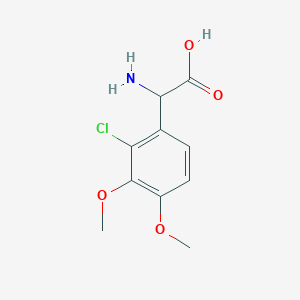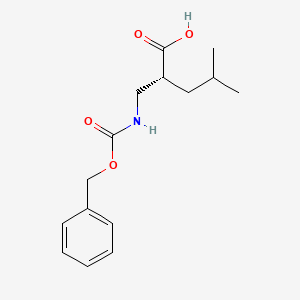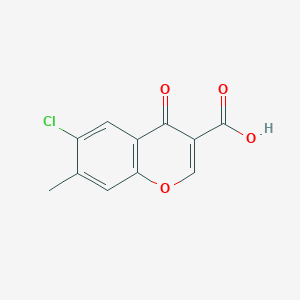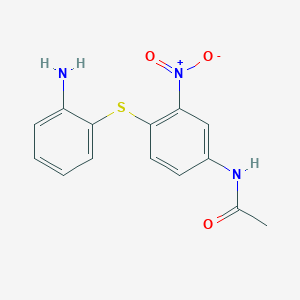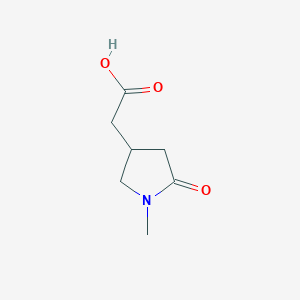
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester (6-BMPNA-Me) is a synthetic compound that is used in various scientific research applications. It is a brominated derivative of nicotinic acid and is used as a ligand for a variety of biochemical and physiological studies. 6-BMPNA-Me is a white crystalline solid with a purity of 95%. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% binds to nicotinic acid receptors, which are involved in the regulation of glucose and lipid metabolism. It acts as an agonist, stimulating the receptor to release hormones and enzymes that regulate glucose and lipid metabolism.
Biochemical and Physiological Effects
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme lipoprotein lipase, which is involved in the breakdown of triglycerides. It has also been found to increase the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. In addition, 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% has been found to increase the activity of the enzyme glucose-6-phosphatase, which is involved in the breakdown of glucose.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments has several advantages. It is a highly pure compound, with a purity of 95%. This makes it ideal for use in biochemical and physiological studies, as it reduces the risk of contamination. In addition, 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is insoluble in water, which makes it easier to handle and store.
However, there are some limitations to the use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments. It is a synthetic compound, which means that it is not naturally occurring and therefore may not be as effective as naturally occurring compounds. In addition, it is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Orientations Futures
The use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments has the potential to provide valuable insights into the regulation of glucose and lipid metabolism. In the future, it may be used to study the effects of different concentrations of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on the activity of enzymes involved in the regulation of glucose and lipid metabolism. In addition, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on the activity of other enzymes involved in metabolism. Furthermore, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on cell signaling pathways involved in metabolic processes, such as the insulin and leptin pathways. Finally, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on gene expression, which may provide insights into the regulation of glucose and lipid metabolism.
Méthodes De Synthèse
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is synthesized by a two-step process. The first step involves the reaction of 4-bromo-3-methylphenol and nicotinic acid in aqueous acetic acid. The second step involves the esterification of the product with methyl chloride in the presence of anhydrous potassium carbonate. This process yields 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% with a purity of 95%.
Applications De Recherche Scientifique
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is used in various scientific research applications. It is used as a ligand in biochemical and physiological studies, such as the study of nicotinic acid receptors, which are involved in the regulation of glucose and lipid metabolism. 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is also used as a tool in the study of enzyme structure and function. It has been used to study the structure and function of nicotinic acid receptors, as well as the regulation of glucose and lipid metabolism.
Propriétés
IUPAC Name |
methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFENHSUKHNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)



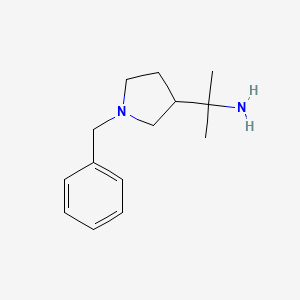
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
